molecular formula C11H11N3O3S2 B11162141 2-(ethylsulfonyl)-N-(1,3,4-thiadiazol-2-yl)benzamide

2-(ethylsulfonyl)-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11162141
M. Wt: 297.4 g/mol
InChI Key: PZEBWPVOVBXJKF-UHFFFAOYSA-N
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Description

2-(ethylsulfonyl)-N-(1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the cyclization of thiosemicarbazides with appropriate reagents. One common method involves the reaction of 2-substituted benzoxazin-4-one with (E)-2-(4-substitutedstyryl)-4H-benzo[d][1,3]oxazin-4-one . The reaction conditions often include the use of concentrated sulfuric acid as a catalyst, followed by esterification of the amide group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfonyl)-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, some thiadiazole derivatives have been shown to inhibit enzymes such as glutaminase, which plays a crucial role in cellular metabolism . By inhibiting this enzyme, the compound can disrupt metabolic pathways and exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ethylsulfonyl)-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific structural features and the presence of the ethylsulfonyl group, which may contribute to its distinct biological activities and chemical reactivity

Properties

Molecular Formula

C11H11N3O3S2

Molecular Weight

297.4 g/mol

IUPAC Name

2-ethylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C11H11N3O3S2/c1-2-19(16,17)9-6-4-3-5-8(9)10(15)13-11-14-12-7-18-11/h3-7H,2H2,1H3,(H,13,14,15)

InChI Key

PZEBWPVOVBXJKF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=CS2

Origin of Product

United States

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